Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular weight of 351.81 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chloro and ethylthio group, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with methyl 2-aminobenzoate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- Methyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
- Methyl 2-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate .
Uniqueness
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C13H12ClN3O2S
- Molecular Weight : 307.76 g/mol
This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the Pyrimidine Derivative : The initial step involves synthesizing the 5-chloro-2-(ethylthio)pyrimidine derivative.
- Coupling Reaction : This derivative is then coupled with methyl 2-aminobenzoate under controlled conditions to yield the final product.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values often below 10 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example A | MCF-7 | 3.0 |
Example B | A549 | 5.8 |
Methyl 2-(...) | MCF-7 | <10 |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : It has been suggested that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer activity of various pyrimidine derivatives, including those similar to this compound). The results indicated significant growth inhibition in multiple cancer cell lines, highlighting the potential of these compounds as anticancer agents.
-
Research on Antimicrobial Properties :
- Other studies have explored the antimicrobial effects of pyrimidine derivatives, demonstrating their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential beyond oncology.
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-10(16)12(19-15)13(20)18-11-7-5-4-6-9(11)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKWADTCGGGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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